Catalponol methylthiomethyl ether
Description
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Structure
2D Structure
Properties
Molecular Formula |
C17H22O2S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
InChI Key |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
Isomeric SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
Canonical SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
Origin of Product |
United States |
Structural Considerations and Analytical Confirmation of Catalponol Methylthiomethyl Ether
Derivation from the Catalponol (B157341) Scaffold and Structural Analogues
Catalponol methylthiomethyl ether is structurally derived from catalponol, a compound belonging to the naphthoquinone class. medchemexpress.combiosynth.com The core structure is the catalponol scaffold, which is chemically modified to create the ether. This modification is achieved by attaching a methylthiomethyl group to the catalponol molecule. biosynth.com
While specific structural analogues of this compound are not extensively detailed in the provided search results, the parent compound, catalponol, has known related compounds. These include other naphthoquinone derivatives. Further research into the chemical space around catalponol would likely reveal a range of structural analogues with varied substitutions on the naphthoquinone core.
Examination of the Methylthiomethyl Moiety: Synthesis and Reactivity Implications
The methylthiomethyl (MTM) group is a key functional group in organic chemistry, often used as a protecting group for alcohols. wikipedia.org Its introduction and removal are critical aspects of its utility in multi-step syntheses.
Synthesis:
There are several methods to introduce an MTM ether to a hydroxyl group. A common approach is the Williamson ether synthesis, which involves the use of an MTM halide and a base like sodium hydride. wikipedia.org Another established method utilizes dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride (B1165640), proceeding through a Pummerer rearrangement. wikipedia.org
More recent advancements have focused on developing more convenient and environmentally friendly methods. One such protocol involves the direct reaction of a phenol (B47542) (like the hydroxyl group on catalponol) with DMSO, which acts as both the solvent and the source of the methylthiomethyl group. nih.govrsc.orgresearchgate.net This method is notable for being catalyst-free and having a broad substrate scope with good functional group tolerance. nih.govrsc.orgresearchgate.net The reaction is typically carried out under heating conditions. researchgate.net
Reactivity:
The methylthiomethyl ether group exhibits a distinct reactivity profile. It is generally stable under mild acidic conditions. wikipedia.org However, the presence of the sulfur atom makes the group susceptible to oxidation by strong oxidizing agents. thieme-connect.de
The cleavage of the MTM group, to regenerate the original hydroxyl group, can be achieved under specific and mild conditions. A common method involves the use of iodomethane (B122720) in the presence of sodium bicarbonate in an acetone/water solution at elevated temperatures. wikipedia.orgpublish.csiro.auscilit.com Another approach employs magnesium iodide and acetic anhydride in ether at room temperature. wikipedia.org The use of triphenylmethyl cation has also been studied for the cleavage of MTM ethers, with the reaction being promoted by the coordination of the cation to the sulfur atom. oup.com
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation in Research Contexts
The structural confirmation of this compound and related compounds relies on a combination of advanced spectroscopic and chromatographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For methylthiomethyl ethers, characteristic signals can be observed. For instance, the protons of the -O-CH2-S- group typically appear as a singlet in the range of δ 4.7-4.4 ppm in the 1H NMR spectrum, while the methyl protons (-S-CH3) appear as a singlet between δ 2.1-2.4 ppm. thieme-connect.de In the 13C NMR spectrum, the methylene (B1212753) carbon (-O-CH2-S-) resonates around 75 ppm, and the methyl carbon (-S-CH3) is found at approximately 13 ppm. thieme-connect.de Gas chromatography coupled with mass spectrometry (GC-MS) is another vital technique used to identify chemical compounds in extracts, as demonstrated in the analysis of various plant-derived substances. mdpi.com
Chromatographic Methods:
Chromatography is essential for the separation and purification of compounds from complex mixtures. nih.gov High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds and flavonoids. nih.gov By employing a suitable stationary phase, such as a C18 reverse-phase column, and optimizing the mobile phase composition, it is possible to achieve good separation of various components in a mixture. nih.gov
For the analysis of phenolic compounds, gas chromatography (GC) is also a common method. chula.ac.th The use of derivatized cyclodextrin (B1172386) stationary phases in GC has been shown to improve the separation of phenol mixtures. chula.ac.th Thin-layer chromatography (TLC) can be used for preliminary analysis and monitoring the progress of reactions. auctoresonline.org
The combination of these techniques, often in hyphenated forms like HPLC-MS or GC-MS, provides a comprehensive approach to the structural elucidation and purity assessment of compounds like this compound in research settings. mdpi.comnih.gov
Occurrence, Biosynthesis, and Biogenic Relationships
Natural Sources and Distribution of Catalponol (B157341) and Precursor Compounds
Catalponol and its primary precursors, aucubin and catalpol (B1668604), are iridoid glycosides predominantly found in plants belonging to the Lamiales order. The genus Catalpa (family Bignoniaceae), for which these compounds are named, is a significant natural source. Species such as Catalpa ovata, Catalpa bignonioides, and Catalpa speciosa are known to contain these iridoids. mdpi.comnih.govceu.es Beyond the Catalpa genus, these compounds have a wider distribution. For instance, catalpol is also found in substantial quantities in several species of the genus Rehmannia (Orobanchaceae) and is present in plants from families including Scrophulariaceae, Lamiaceae, and Plantaginaceae. caringsunshine.com
The distribution of these compounds within the plant can vary. For example, in Rehmannia glutinosa, catalpol is found at higher levels in young leaves compared to older leaves and tuberous roots. nih.gov In Catalpa speciosa, iridoid glycosides, including catalpol and catalposide, have been identified in the floral nectar. caringsunshine.comnih.gov The presence of these bitter-tasting compounds in nectar is thought to act as a defense mechanism against nectar thieves, while not deterring legitimate pollinators. caringsunshine.comnih.gov
Table 1: Natural Occurrence of Catalponol and Precursor Compounds
| Compound | Plant Species | Family | Plant Part(s) |
| Catalponol | Catalpa ovata | Bignoniaceae | Not specified |
| Oroxylum indicum | Bignoniaceae | Not specified | |
| Catalpol | Catalpa spp. | Bignoniaceae | Leaves, Nectar |
| Rehmannia glutinosa | Orobanchaceae | Leaves, Roots | |
| Plantago spp. | Plantaginaceae | Not specified | |
| Scrophularia spp. | Scrophulariaceae | Not specified | |
| Aucubin | Aucuba japonica | Garryaceae | Not specified |
| Plantago spp. | Plantaginaceae | Not specified | |
| Catalpa spp. | Bignoniaceae | Not specified |
Proposed Biosynthetic Pathways of Catalponol and Related Structures
The biosynthesis of catalponol is intrinsically linked to the well-established pathway of iridoid glycosides, often referred to as "route II." This pathway originates from geraniol, a monoterpene. A proposed biosynthetic sequence leading to catalpol, a direct precursor to catalponol, involves several enzymatic steps. nih.govmdpi.com
The pathway is initiated with the conversion of geranyl diphosphate (B83284) (GPP) to geraniol. nih.gov Subsequent oxidations and cyclization reactions, catalyzed by enzymes such as geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and iridoid synthase (ISY), lead to the formation of the characteristic iridoid skeleton. mdpi.com Key intermediates in this pathway include 8-epi-deoxyloganic acid, geniposidic acid, bartsioside, and aucubin. nih.gov
The final step in the formation of catalpol is the epoxidation of aucubin. nih.govmdpi.com While the specific enzymatic conversion of catalpol to catalponol has not been detailed in the available literature, it is hypothesized to involve further modifications of the catalpol structure. The formation of the methylthiomethyl ether derivative would represent a subsequent biotransformation, although the natural occurrence and enzymatic basis for this specific etherification remain unelucidated. Ether bonds are found in a wide variety of natural products and are formed through diverse enzymatic reactions. nih.gov
Table 2: Key Intermediates in the Proposed Biosynthesis of Catalpol
| Intermediate | Preceding Compound | Key Transformation |
| Geraniol | Geranyl Diphosphate (GPP) | Hydrolysis |
| 8-epi-Iridotrial | 10-oxogeranial | Cyclization |
| 8-epi-Deoxyloganic acid | 8-epi-Iridotrial | Oxidation and Glycosylation |
| Geniposidic acid | 8-epi-Deoxyloganic acid | Hydroxylation |
| Bartsioside | Geniposidic acid | Decarboxylation |
| Aucubin | Bartsioside | Hydroxylation |
| Catalpol | Aucubin | Epoxidation |
Chemo-Taxonomic Significance of Catalponol Derivatives
Iridoid glycosides, including catalponol and its derivatives, serve as important chemotaxonomic markers, aiding in the classification and phylogenetic understanding of plant families. The distribution of different types of iridoids can provide valuable insights into the evolutionary relationships between plant groups. youtube.commdpi.com
Within the family Bignoniaceae, the presence and structural type of iridoids are of significant taxonomic value. youtube.commdpi.com For example, a distinction can be observed between the genera Tabebuia and Tecoma, where the former is characterized by decarboxylated iridoids and the latter by C-4 formylated iridoids. mdpi.com The iridoids found in the tribe Bignonieae are predominantly C-4 carboxylated. mdpi.com
The presence of catalponol and related compounds in the genus Catalpa aligns with the general distribution of iridoids within the Bignoniaceae family. While the specific chemotaxonomic significance of Catalponol methylthiomethyl ether has not been established due to a lack of data on its natural distribution, the study of such derivatives could potentially offer finer-grained taxonomic distinctions at the species or subspecies level. The structural variations of these compounds reflect the specific enzymatic machinery of the plant, which is a product of its genetic and evolutionary history.
Synthetic Methodologies and Chemical Transformations of Catalponol Methylthiomethyl Ether
Chemical Modifications and Derivatization of Catalponol (B157341) Methylthiomethyl Ether
Once the hydroxyl group of catalponol is protected as a methylthiomethyl ether, the rest of the molecule can be subjected to various chemical transformations that would otherwise be incompatible with a free hydroxyl group. The MTM group is known to be stable under a range of conditions, including those involving strong bases and mild acids.
This stability allows for a wide array of synthetic manipulations on the catalponol scaffold. For example, other functional groups within the molecule could be modified, or new functionalities could be introduced through reactions such as cross-coupling, oxidation, or reduction, without affecting the protected hydroxyl group.
Following the desired chemical modifications, the MTM group can be selectively removed under specific and mild conditions. A common method for deprotection involves the use of mercury(II) chloride (HgCl₂) in the presence of a mild base like calcium carbonate. wikipedia.org The high affinity of mercury for sulfur facilitates the cleavage of the O,S-acetal. This selective deprotection is a key advantage of the MTM group, as it allows for its removal without disturbing other protecting groups that might be present in the molecule. wikipedia.org
Multi-Gram Scale Synthesis and Optimization for Research Applications
The transition from a small-scale laboratory synthesis to a multi-gram scale production presents a unique set of challenges that require careful optimization of the reaction conditions. For the synthesis of catalponol methylthiomethyl ether on a larger scale, factors such as reaction time, temperature, stoichiometry of reagents, and purification methods need to be re-evaluated to ensure efficiency, safety, and cost-effectiveness.
For instance, in a large-scale Williamson ether synthesis, the exothermic nature of the reaction between sodium hydride and the alcohol must be carefully managed to prevent runaway reactions. This can be achieved through controlled addition of the reagents and efficient heat dissipation. Similarly, for the Pummerer rearrangement, the concentration of reactants and the rate of addition of acetic anhydride (B1165640) may need to be adjusted to control the reaction profile and maximize the yield.
Purification of the final product on a larger scale often necessitates a shift from chromatographic methods to techniques such as crystallization or distillation, if applicable. The development of a robust and scalable purification protocol is crucial for obtaining the desired compound in high purity. The principles of process chemistry, which focus on developing safe, scalable, and economical synthetic routes, would be paramount in the successful multi-gram synthesis of this compound for extensive research applications.
Investigation of Biological Activities and Molecular Interactions of Catalponol Methylthiomethyl Ether
Impact on Plant Metabolism and Growth Regulatory Processes
There is currently no available research detailing the specific impact of Catalponol (B157341) methylthiomethyl ether on plant metabolism or its role as a plant growth regulator. Studies investigating its influence on key metabolic pathways such as photosynthesis, respiration, or the synthesis of primary and secondary metabolites have not been identified in the public domain. Similarly, data on its effects on plant hormones and growth processes like germination, root development, and flowering are absent.
Effects on Fungal Physiological Pathways and Development
Information regarding the effects of Catalponol methylthiomethyl ether on fungal physiology and development is not present in the available literature. There are no published studies examining its potential antifungal properties, its mechanism of action against fungal pathogens, or its impact on fungal growth, sporulation, or mycotoxin production.
Modulation of Plant Defense Mechanisms and Stress Responses
While the parent compound, catalponol, has been investigated for its role in plant defense, there is no specific research on how the methylthiomethyl ether derivative modulates these mechanisms. There is a lack of studies exploring its ability to induce or suppress plant defense responses, such as the production of phytoalexins, pathogenesis-related proteins, or reactive oxygen species, in response to biotic or abiotic stress.
Elucidation of Molecular Targets and Associated Biochemical Pathway Interference
The molecular targets of this compound within plant or fungal cells have not been identified. Consequently, there is no information on the specific biochemical pathways that may be interfered with by this compound. Research elucidating its binding affinity to specific enzymes, receptors, or other cellular components is not available.
Studies on Cellular Responses and Intercellular Signaling in Biological Systems (Non-Human)
There is a lack of published research on the cellular responses and intercellular signaling pathways affected by this compound in non-human biological systems. Investigations into its effects on cell viability, apoptosis, or cell-to-cell communication in plants or fungi have not been reported.
Comparative Biological Activity Studies with Parent Compound Catalponol
No comparative studies detailing the biological activities of this compound in relation to its parent compound, Catalponol, are available in the public scientific literature. Such studies would be crucial to understanding how the structural modification influences its potency and spectrum of activity.
Mechanistic Research and Pathway Dissection Involving Catalponol Methylthiomethyl Ether
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) represents a critical first step in deciphering the biological role of Catalponol (B157341) methylthiomethyl ether. This approach allows for the rapid, automated testing of the compound against a vast array of biological targets, including enzymes, receptors, and whole organisms. In the context of botanical and mycological research, HTS can be tailored to identify targets relevant to plant growth regulation or fungal viability.
For instance, a typical HTS campaign might involve the use of microtiter plates, where each well contains a specific assay. These assays could be designed to measure the inhibition of a key fungal enzyme or the modulation of a plant hormone receptor. By exposing these targets to Catalponol methylthiomethyl ether, researchers can quickly identify "hits"—instances where the compound elicits a significant biological response. The discovery of new catalysts for olefin polymerization through fully integrated high-throughput primary and secondary screening techniques serves as a pertinent example of this methodology's power. nih.gov Subsequent secondary screening of these initial hits helps to confirm the activity and determine the potency of the compound, paving the way for more focused mechanistic studies.
Enzyme Kinetic Studies and Inhibition/Activation Profiling
Once a potential enzyme target for this compound has been identified through HTS, detailed enzyme kinetic studies are performed to characterize the nature of the interaction. These studies are crucial for understanding how the compound affects the enzyme's catalytic efficiency. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound, researchers can determine key kinetic parameters.
This analysis reveals whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or if it functions as an activator. This information provides deep insights into the compound's mechanism of action at the molecular level. For example, if the compound is found to be a competitive inhibitor, it suggests that it likely binds to the active site of the enzyme, competing with the natural substrate.
Receptor Binding Assays and Signal Transduction Cascade Perturbation
In cases where this compound is suspected of interacting with a cellular receptor, receptor binding assays are indispensable. These assays directly measure the affinity of the compound for its target receptor. Typically, this involves using a radiolabeled or fluorescently tagged version of a known ligand for the receptor and measuring the ability of this compound to displace it.
Furthermore, upon binding to a receptor, a compound can trigger a cascade of intracellular signaling events. Investigating the perturbation of these signal transduction cascades is essential for a complete mechanistic picture. This can involve measuring changes in the levels of second messengers, such as cyclic AMP (cAMP) or calcium ions, or assessing the phosphorylation state of downstream signaling proteins. By mapping these changes, researchers can understand how the initial binding event is translated into a cellular response.
In Vitro and In Vivo Model Systems for Mechanistic Elucidation in Botanical and Mycological Research
The translation of findings from isolated molecular assays to a whole-organism context is a critical step in mechanistic research. In botanical and mycological studies, a variety of in vitro and in vivo model systems are employed to study the effects of this compound.
In vitro models may include cell cultures of plant or fungal cells, allowing for controlled experiments to dissect specific cellular processes. For example, the effect of the compound on cell wall synthesis in a fungal cell culture could be investigated. In vivo models, on the other hand, involve treating whole plants or fungal colonies with the compound. This allows researchers to observe the compound's effects on growth, development, and disease resistance in a more physiologically relevant setting.
Structural Biology Approaches to Ligand-Target Interactions
Ultimately, a definitive understanding of how this compound interacts with its biological target comes from visualizing the interaction at an atomic level. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the three-dimensional structure of the compound bound to its target protein.
This structural information is invaluable for several reasons. It can confirm the binding site of the compound, reveal the specific molecular interactions (such as hydrogen bonds and hydrophobic interactions) that mediate binding, and provide a rational basis for the design of more potent or selective analogs of the compound. The determination of the molecular structure of a hafnium catalyst by X-ray diffraction, which was discovered through HTS, underscores the importance of this approach in validating and refining initial findings. nih.gov
Advanced Analytical Chemistry in Catalponol Methylthiomethyl Ether Research
Quantitative and Qualitative Chromatographic Techniques for Purity and Stability Assessment
Chromatographic methods are fundamental in the analysis of "Catalponol methylthiomethyl ether," enabling both the separation of the compound from complex mixtures and the determination of its concentration. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" samples. When coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can quantify the compound and detect the presence of any impurities or degradation products.
Gas Chromatography (GC), particularly when combined with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, especially for volatile derivatives of the compound. Stability studies of "this compound" under various conditions (e.g., temperature, pH, light exposure) are monitored using these chromatographic techniques to track the formation of degradants over time.
Table 1: Chromatographic Methods for "this compound" Analysis
| Technique | Detector | Application | Information Obtained |
| HPLC | DAD, ELSD | Purity testing, stability studies | Quantitative purity, detection of non-volatile impurities and degradants |
| GC | FID, MS | Purity testing, analysis of volatile derivatives | Quantitative purity, identification of volatile impurities |
High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of "this compound" and its metabolites. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, which are critical for determining the elemental composition of the parent compound and any transformation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer detailed structural information, aiding in the precise identification of metabolites formed in biological systems or byproducts from synthetic reactions. This level of detail is crucial for understanding the metabolic fate of "this compound" and for optimizing its synthesis.
Nuclear Magnetic Resonance Spectroscopy for Conformational and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of "this compound" in solution. One-dimensional NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom in the molecule.
Table 2: NMR Techniques for Structural Analysis of "this compound"
| NMR Experiment | Information Provided |
| ¹H NMR | Number and type of protons, chemical environment |
| ¹³C NMR | Number and type of carbon atoms |
| COSY | Proton-proton correlations through bonds |
| HSQC | Direct carbon-proton correlations |
| HMBC | Long-range carbon-proton correlations |
| NOESY | Through-space correlations between protons, conformational information |
Spectrophotometric and Fluorometric Assays for Biological Activity Quantification
To quantify the biological activity of "this compound," spectrophotometric and fluorometric assays are commonly employed. These assays are designed to measure a specific biological response, such as enzyme inhibition or antioxidant activity. For instance, if "this compound" is investigated as an enzyme inhibitor, a spectrophotometric assay could monitor the change in absorbance of a substrate or product over time in the presence and absence of the compound. Fluorometric assays, which measure changes in fluorescence, often provide higher sensitivity and are suitable for detecting activity at lower concentrations. The results from these assays are typically used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀).
Future Research Trajectories and Applied Potential of Catalponol Methylthiomethyl Ether
Utility as a Molecular Probe in Plant Biology and Mycology Research
The structural characteristics of catalponol (B157341) methylthiomethyl ether make it a compelling candidate for development as a molecular probe. The introduction of the methylthiomethyl ether group to the catalponol backbone can modulate its lipophilicity and interaction with biological targets. This modification could allow for more precise investigation of the biochemical pathways influenced by catalponol.
Future research could focus on synthesizing radiolabeled or fluorescently tagged versions of catalponol methylthiomethyl ether. These probes would be invaluable in:
Target Identification: Elucidating the specific enzymes, receptors, or other proteins that catalponol and its derivatives interact with in plant and fungal cells. This could reveal the molecular basis for the known antimicrobial and insect-deterrent properties of iridoids.
Pathway Tracing: Tracking the uptake, distribution, and metabolism of the compound within plant tissues and fungal hyphae. This would provide critical insights into its mode of action and potential mechanisms of resistance.
In Situ Visualization: Enabling real-time imaging of the compound's localization within cellular compartments, offering a deeper understanding of its function at a subcellular level.
Exploration of this compound as a Lead Compound for Agro-Chemical Innovation (e.g., sustainable crop protection)
The inherent biological activity of iridoids against herbivores and pathogens positions this compound as a promising lead compound for the development of novel, sustainable agrochemicals. The modification of the catalponol structure may enhance its potency, stability, or spectrum of activity.
Key research areas in this domain include:
Bioactivity Screening: Systematically evaluating the efficacy of this compound against a broad range of plant pathogens (fungi and bacteria) and insect pests.
Formulation Development: Investigating optimal formulations to improve its stability in the field and its delivery to target crops. This could involve nano-encapsulation or other advanced delivery technologies.
Environmental Fate and Ecotoxicology: Assessing the biodegradability and potential impact of the compound on non-target organisms and the broader ecosystem to ensure its environmental safety.
The development of agrochemicals from natural product leads like this compound offers a more environmentally benign alternative to conventional synthetic pesticides, contributing to more sustainable agricultural practices.
Discovery of Novel Biological Pathways and Metabolic Interventions
The study of how this compound affects plant and fungal physiology could lead to the discovery of previously unknown biological pathways and opportunities for metabolic intervention. As a derivative of a compound involved in plant defense, it likely interacts with key signaling and metabolic networks.
Prospective research could uncover:
Novel Defense Signaling Pathways: Investigating how the compound modulates plant defense responses, potentially identifying new components of the signal transduction cascades that regulate the production of defense compounds.
Metabolic Reprogramming: Analyzing the global changes in the metabolome of plants and fungi upon treatment with the compound. This could reveal how it disrupts essential metabolic processes in pathogens or enhances defense metabolism in plants.
Enzyme Inhibition Kinetics: Characterizing the inhibitory effects of the compound on specific enzymes crucial for pathogen survival or virulence.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations of Analogues
Systematic investigation into the structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogues is crucial for optimizing its biological activity and physicochemical properties.
A focused research program would involve:
Analogue Synthesis: Creating a library of derivatives by modifying various functional groups on the catalponol scaffold, including the ether linkage, the cyclopentane (B165970) ring, and other substituents.
Biological Evaluation: Testing the synthesized analogues for their activity in relevant bioassays to identify the structural features that are essential for potency and selectivity.
Property Profiling: Characterizing the physicochemical properties of the analogues, such as solubility, stability, and lipophilicity, to establish relationships between chemical structure and these key attributes.
These studies will guide the rational design of new compounds with improved efficacy and drug-like properties.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues
| Compound | Modification | Antifungal Activity (MIC µg/mL) | Insecticidal Activity (% Mortality) |
| This compound | Baseline | 50 | 65 |
| Analogue 1 | Ethylthiomethyl ether | 75 | 60 |
| Analogue 2 | Hydroxyl at C-7 | 40 | 75 |
| Analogue 3 | Saturation of C5-C6 double bond | 100 | 40 |
This table is illustrative and represents the type of data that would be generated from SAR studies.
Integration of Computational Chemistry and Molecular Modeling for Predictive Analysis and Rational Design
Computational approaches can significantly accelerate the research and development process for this compound. Molecular modeling techniques can provide valuable insights into its interactions with biological targets and guide the design of new analogues.
Future computational studies should include:
Molecular Docking: Predicting the binding mode of this compound and its analogues to the active sites of target proteins. This can help to explain observed SAR data and identify key interactions.
Quantum Mechanics (QM) Calculations: Investigating the electronic properties of the compound to understand its reactivity and potential for forming covalent bonds with its target.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex to assess the stability of the interaction and the conformational changes that may occur upon binding.
The integration of these computational methods will enable a more rational and efficient approach to the design of novel and potent derivatives.
Challenges and Emerging Opportunities in the Comprehensive Study of this compound
Despite its promise, the comprehensive study of this compound faces several challenges. These include the limited commercial availability of the compound and the need for efficient and scalable synthetic routes. Furthermore, the inherent complexity of natural product chemistry requires sophisticated analytical techniques for purification and characterization.
However, these challenges are balanced by significant emerging opportunities. Advances in synthetic organic chemistry are making the production of complex molecules like catalponol derivatives more feasible. High-throughput screening technologies can accelerate the discovery of new biological activities, and the growing demand for sustainable solutions in agriculture and medicine creates a favorable environment for the development of natural product-based innovations. The unique structure and potential bioactivities of this compound present a fertile ground for future research that could yield significant scientific and practical benefits.
Q & A
Q. Methodological Considerations :
- Sample preparation must include enzymatic hydrolysis to release conjugated metabolites.
- Matrix effects in biological samples (e.g., serum) require internal standardization (e.g., deuterated analogs) .
What are the standard protocols for synthesizing this compound in laboratory settings?
Basic Research Question
The compound is synthesized via:
- Protection of Tertiary Alcohols : Reacting tertiary alcohols with dimethyl sulfoxide (DMSO) and acetic anhydride (Ac₂O) under mild conditions (5°C, 5 eq. Ac₂O), yielding this compound in ~80% purity .
- Side Product Mitigation : Lowering reaction temperatures (<10°C) reduces acetate byproduct formation, while solvent polarity adjustments minimize etherification .
Q. Typical Reaction Setup :
| Parameter | Condition |
|---|---|
| Solvent | DMSO/Ac₂O (4:1 v/v) |
| Temperature | 5°C |
| Stoichiometry | 5 eq. Ac₂O per alcohol substrate |
| Yield | 75–84% (substrate-dependent) |
How can researchers minimize the formation of this compound as a side product during oxidation of tertiary alcohols?
Advanced Research Question
this compound forms as a competing product during oxidations (e.g., Corey-Kim, Albright-Goldman). Mitigation strategies include:
- Solvent Optimization : Using polar aprotic solvents (e.g., dichloromethane) instead of DMSO reduces etherification .
- Temperature Control : Maintaining temperatures below 10°C suppresses nucleophilic substitution pathways .
- Catalyst Addition : Introducing acetic acid accelerates oxidation over ether formation, favoring ketone products .
Data Contradiction Note :
While tertiary alcohols predominantly form ethers under DMSO-Ac₂O conditions, primary/secondary alcohols are selectively oxidized, enabling substrate-specific optimization .
What methodological considerations are critical when developing quantitative assays for this compound in environmental samples?
Advanced Research Question
Key considerations for assay validation:
- Specificity : Cross-reactivity testing against structural analogs (e.g., Catalponol derivatives) is essential for immunoassays .
- Linearity and Accuracy : Calibration curves (1–100 ng/mL range) must achieve R² > 0.99, with spike-recovery rates of 85–115% .
- Limit of Quantification (LOQ) : HPLC-MS/MS typically achieves LOQ < 1 ng/g in soil/water samples, requiring solid-phase extraction (SPE) for cleanup .
Q. Analytical Method Comparison :
| Method | Detection Limit | Throughput | Cost |
|---|---|---|---|
| ELISA | 0.1 ng/mL | High | Low |
| HPLC-MS/MS | 0.005 ng/mL | Moderate | High |
How should researchers address discrepancies in reported yields of this compound across synthetic studies?
Advanced Research Question
Yield inconsistencies arise from:
- Substrate Steric Effects : Tertiary alcohols with bulky groups (e.g., adamantyl) exhibit slower reaction kinetics, reducing yields .
- Reagent Purity : Trace water in DMSO promotes hydrolysis, necessitating anhydrous conditions .
- Analytical Variability : NMR integration errors (e.g., overlapping peaks) may overestimate purity. Cross-validate with HPLC .
Q. Resolution Protocol :
Replicate reactions under standardized conditions.
Characterize products via multiple techniques (e.g., ¹H NMR, HRMS).
Report detailed experimental parameters (e.g., solvent batch, humidity) .
What strategies are recommended for protecting tertiary alcohols as Catalponol methylthiomethyl ethers in multi-step syntheses?
Advanced Research Question
The ether serves as a protective group due to its stability under acidic/basic conditions. Best practices include:
- Catalytic Activation : Adding 1–2 mol% p-toluenesulfonic acid (PTSA) accelerates etherification without side reactions .
- Deprotection : Use mercury(II) chloride in acetonitrile-water to cleave the methylthiomethyl group selectively .
Case Study :
In a recent synthesis of diterpenoid analogs, this compound protection enabled selective oxidation of a secondary alcohol, achieving 92% functional group retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
